molecular formula C23H25N3O4S B2703839 Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-82-2

Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2703839
CAS No.: 851946-82-2
M. Wt: 439.53
InChI Key: XKSLQKGVJIVLMV-UHFFFAOYSA-N
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Description

Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a cyclohexylacetamido substituent at the 5-position, a phenyl group at the 3-position, and an ethyl carboxylate moiety at the 1-position. This scaffold is structurally related to adenosine receptor (AR) modulators, particularly targeting the A1AR subtype, as demonstrated in pharmacophore-based studies . The compound’s synthesis typically involves microwave-assisted cyclization of dihydropyridazine precursors with sulfur and morpholine in ethanol, yielding the thienopyridazine core .

Properties

IUPAC Name

ethyl 5-[(2-cyclohexylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-2-30-23(29)20-17-14-31-21(24-18(27)13-15-9-5-3-6-10-15)19(17)22(28)26(25-20)16-11-7-4-8-12-16/h4,7-8,11-12,14-15H,2-3,5-6,9-10,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSLQKGVJIVLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thieno[3,4-d]pyridazine class, characterized by its unique bicyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N3O4SC_{23}H_{24}N_{3}O_{4}S, with a molecular weight of approximately 429.53 g/mol. Its structure includes an ethyl ester group and a cyclohexylacetamido substituent, which are believed to contribute to its solubility and biological activity. The presence of these functional groups allows for potential interactions with various biological targets.

Property Details
Molecular FormulaC23H24N3O4SC_{23}H_{24}N_{3}O_{4}S
Molecular Weight429.53 g/mol
Key Functional GroupsEthyl ester, cyclohexylacetamido

Biological Activity

Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit significant biological activities, including anti-inflammatory and anticancer properties. This compound has shown promise in inhibiting specific enzyme pathways relevant to cancer progression and inflammation.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in inflammatory pathways.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have evaluated the biological activity of thieno[3,4-d]pyridazine derivatives, providing insights into their therapeutic potential:

  • Anticancer Studies : A study exploring the anticancer properties of thieno[3,4-d]pyridazine derivatives found that modifications at specific positions significantly enhanced their cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Activity : Research indicated that derivatives similar to this compound exhibited reduced pro-inflammatory cytokine production in vitro.

Comparative Analysis

To better understand the efficacy of this compound compared to similar compounds, the following table summarizes key findings from related studies:

Compound Activity Profile Key Findings
Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenylAnticancer, anti-inflammatoryPromising results in enzyme inhibition and apoptosis induction
Ethyl 5-(2-fluoroacetamido)-4-oxo-3-(p-tolyl)AntibacterialEffective against Gram-positive bacteria with moderate activity against Gram-negative strains
Ethyl 5-amino-4-oxo-thieno[3,4-d]pyridazineAntimicrobialExhibited broad-spectrum antibacterial activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

The 5-position of the thienopyridazine core is critical for modulating receptor affinity and functional activity. Key analogs include:

Compound Name 5-Substituent Molecular Weight (g/mol) Key Biological Activity
Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 2-cyclohexylacetamido ~474.56* A1AR allosteric modulation/antagonism
Ethyl 5-[(2-fluorobenzoyl)amino]-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 2-fluorobenzamido 437.45 Unreported AR activity (structural analog)
Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (13a) Amino 330.37 A1AR allosteric modulator (baseline activity)
Ethyl 5-(4-chlorophenoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-chlorophenoxyacetamido ~479.93* Potential aldose reductase inhibition

*Calculated based on molecular formula.

  • Cyclohexylacetamido vs.
  • Amino vs. Acetamido Groups: The unsubstituted amino group in 13a exhibits baseline allosteric modulation, while acetamido derivatives (e.g., cyclohexylacetamido) show enhanced antagonism in functional assays (e.g., ERK1/2 phosphorylation inhibition) .

Receptor Selectivity and Functional Outcomes

  • A1AR Antagonism: The cyclohexylacetamido derivative demonstrates potent A1AR antagonism in [35S]GTPγS binding assays, with inverse agonism observed at higher concentrations. This contrasts with 2-aminothiophene analogs (e.g., 2-amino-3-benzoylthiophenes), which act as A1AR allosteric enhancers by stabilizing agonist-receptor complexes .
  • Allosteric vs. Orthosteric Binding: Unlike orthosteric AR antagonists (e.g., xanthine derivatives), thienopyridazines like the cyclohexylacetamido compound bind to an allosteric site, reducing receptor desensitization risks .

Pharmacological and Therapeutic Implications

The cyclohexylacetamido derivative’s A1AR antagonism suggests utility in conditions like cardiac ischemia, where adenosine overactivation exacerbates tissue damage. Its inverse agonism may further counteract constitutive receptor activity in pathological states . In contrast, analogs with aldose reductase inhibitory activity (e.g., 4-chlorophenoxyacetamido derivative) could target diabetic complications .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The compound is synthesized via a multi-step protocol involving cyclization and functionalization. A microwave-assisted method using elemental sulfur and morpholine in ethanol at 150°C for 10 minutes yields intermediates like ethyl 5-amino-4-oxo-3-phenyl derivatives (up to 80% yield) . Optimization includes solvent selection (ethanol or THF), temperature control, and recrystallization from ethanol to improve purity. For analogs, Gewald reactions with substituted anilines and thioglycolic acid are effective .

Q. How is structural characterization performed to confirm the compound’s identity?

Key techniques:

  • NMR : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6_6 or CDCl3_3) resolve aromatic protons (δ 7.25–7.58 ppm), ester groups (δ 4.31–4.46 ppm), and cyclohexyl moieties .
  • HRMS : Validates molecular weight (e.g., [M+Na]+^+ at m/z 354.0519) .
  • IR : Peaks at ~1700 cm1^{-1} confirm ester carbonyl groups .

Q. What in vitro assays are used to evaluate its biological activity?

  • Radioligand Binding Assays : For adenosine A1 receptor (A1AR) modulation, competition assays with 3H^3H-DPCPX quantify displacement (e.g., 23% inhibition at 10 µM) .
  • Kinetic Dissociation Assays : Confirm allosteric vs. orthosteric binding by measuring ligand dissociation rates in the presence of test compounds .

Advanced Research Questions

Q. How can contradictory data on receptor binding (orthosteric vs. allosteric) be resolved?

Kinetic assays are critical. For example, pre-incubate A1AR with the compound and measure the dissociation rate of 3H^3H-DPCPX. Allosteric modulators slow dissociation, while orthosteric ligands show competitive inhibition. Ethyl 5-amino derivatives exhibit mixed profiles, requiring structural analogs to decouple effects (e.g., modifying the cyclohexylacetamido group) .

Q. What strategies improve brain penetration for neurodegenerative disease applications (e.g., tau aggregation inhibition)?

  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid (e.g., using LiOH in THF/H2_2O) to enhance polarity and BBB permeability .
  • Prodrug Design : Introduce lipophilic groups (e.g., isopropyl esters) to improve bioavailability while maintaining activity (IC50_{50} < 1 µM in tau aggregation assays) .

Q. How are structure-activity relationships (SAR) analyzed for aldose reductase inhibition?

  • Core Modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., 4-Cl) to enhance enzyme binding (IC50_{50} improved by 2-fold) .
  • Side Chain Optimization : Cyclohexylacetamido groups increase hydrophobic interactions, as shown in docking studies with aldose reductase (PDB: 1AH3) .

Methodological Notes

  • Contradictory Binding Data : Use Schild analysis to differentiate allosteric modulation (non-linear shifts in concentration-response curves) .
  • In Vivo Testing : For brain penetration studies, administer compounds intravenously in rodents and measure plasma/brain ratios via LC-MS .

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